molecular formula C6H7NO3 B1313532 Methyl 2-methyloxazole-4-carboxylate CAS No. 85806-67-3

Methyl 2-methyloxazole-4-carboxylate

Cat. No. B1313532
CAS RN: 85806-67-3
M. Wt: 141.12 g/mol
InChI Key: NBBUIANVONUUEM-UHFFFAOYSA-N
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Description

“Methyl 2-methyloxazole-4-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for the preparation of 10-kg batches of 2-methyloxazole-4-carboxaldehyde involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride, followed by workup and isolation by crystallization .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyloxazole-4-carboxylate” consists of a 5-membered oxazole ring with a methyl group at the 2-position and a carboxylate ester at the 4-position . The compound has a linear formula of C6H7NO3 .

Scientific Research Applications

Methyl 2-methyloxazole-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Solid-Phase Peptide Synthesis

Methyl 2-methyloxazole-4-carboxylate is used in the solid-phase preparation of dipeptides, particularly as human protease activated receptor 2 affectors. This application is crucial in developing therapeutic agents targeting various diseases .

Palladium-Catalyzed Cross-Coupling

This compound serves as a substrate in palladium-catalyzed decarboxylative C-H cross-coupling reactions. Such reactions are fundamental in creating complex molecules for pharmaceuticals and materials science .

Stereoselective Preparation of Amino Acids

Researchers utilize Methyl 2-methyloxazole-4-carboxylate for the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines. These compounds are significant as inhibitors of ανβ3 integrin, which plays a role in cancer metastasis and angiogenesis .

Molecular Simulations

In computational chemistry, this compound’s data is used in molecular simulations to understand its behavior and interactions at the molecular level. Programs like Amber and GROMACS utilize such data for visualization and analysis .

Safety and Hazards

“Methyl 2-methyloxazole-4-carboxylate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBUIANVONUUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445935
Record name methyl 2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyloxazole-4-carboxylate

CAS RN

85806-67-3
Record name methyl 2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methyl-1,3-oxazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Hexamethylenetetramine (11.7 g, 5.00 mmol) and 1,8-diazabicyclo(5,4,0)undec-7-ene were added to a stirred suspension of copper bromide (18.7 g, 83.85 mmol) in dichloromethane (50 mL) at 0° C. and purged with argon gas for 20 min. To the mixture was added methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate (3 g, 20.97 mmol) at 0° C. The mixture was allowed to warm to ambient temperature and stirred for a further 12 h. The solvent was removed in vacuo and the resulting residue partitioned between ethyl acetate and 1:1 saturated aqueous ammonium chloride and ammonium hydroxide. The organic layer was separated and the aqueous layer extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with 1:1 saturated aqueous ammonium chloride and ammonium hydroxide, 10% aqueous citric acid, saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 2-methyloxazol-4-carboxylate (1.1 g, 34%) as a solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the respective 2-acetylamino-3-oxo-propionic acid methyl ester derivative (0.63 mmol, 1.0 eq.) in CHCl3 (0.4 mL) was cooled to 0° C. in an ice/NaCl bath. SOCl2 (0.88 mmol, 1.4 eq.) was added to the stirred solution and the temperature was maintained at 0° C. for 30 minutes. Then the solution was stirred and refluxed for one hour. Another 0.25 eq. of SOCl2 was added and the reaction mixture was refluxed for another hour. The excess SOCl2 was quenched with 1M aq. K2CO3. The aq. layer was extracted twice with ether. The combined organic phases were washed once with water and dried over MgSO4, filtered and concentrated yielding the corresponding 2-methyl-oxazole-4-carboxylic acid methyl ester derivative. The respective 2-methyl-oxazole-4-carboxylic acid methyl ester derivative was dissolved in a mixture of EtOH (0.7 ml) and 2N aq. NaOH (0.7 mL, 2.5 eq.). The mixture was stirred at rt for 2 hours. The reaction mixture was washed once with ether and this organic layer was discarded. The aq. layer was then acidified with conc. HCl and extracted twice with ether. Both organic layers were combined, dried over MgSO4 and concentrated in vacuo to afford the corresponding 2-methyl-oxazole-4-carboxylic acid derivatives.
Name
2-acetylamino-3-oxo-propionic acid methyl ester
Quantity
0.63 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.88 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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